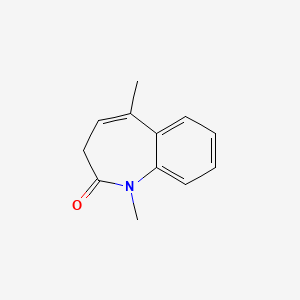
3,5-Dibromo-N-hydroxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-N-hydroxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring, along with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-hydroxyaniline typically involves the bromination of N-hydroxyaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes nitration, reduction, and bromination steps, followed by purification to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
3,5-Dibromo-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-Dibromo-N-hydroxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,5-Dibromo-N-hydroxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoate
- 3,5-Dibromoaniline
- 3,5-Dibromo-4-hydroxyphenylbenzamide
Uniqueness
3,5-Dibromo-N-hydroxyaniline is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
112290-77-4 |
|---|---|
分子式 |
C6H5Br2NO |
分子量 |
266.92 g/mol |
IUPAC名 |
N-(3,5-dibromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-5(8)3-6(2-4)9-10/h1-3,9-10H |
InChIキー |
XKPAPLLQACVWRC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


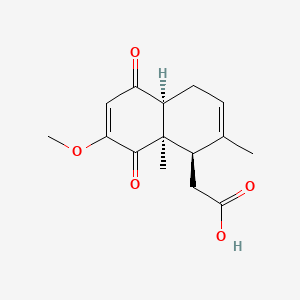
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
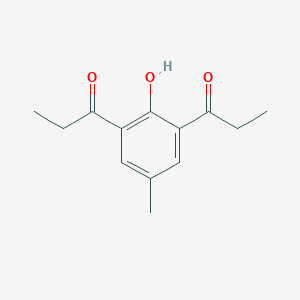
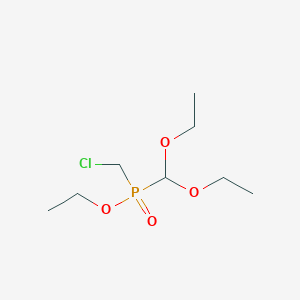
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
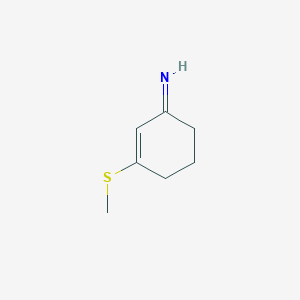
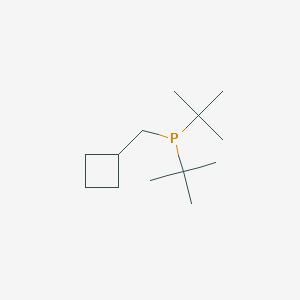
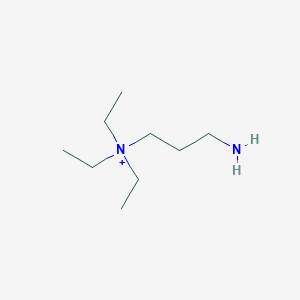
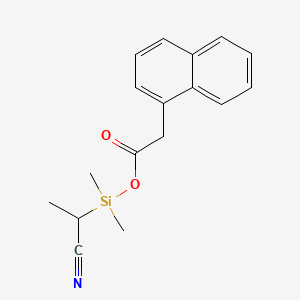


![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
